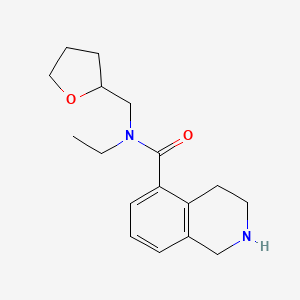
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxylic acids and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cancer progression.
Biochemical and Physiological Effects:
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the research on 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. One of the future directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective therapeutic agents based on this compound. Another future direction is to study its potential for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid involves a multistep process. The first step involves the synthesis of 2-amino-5-methylbenzoic acid, which is then converted into 2-(2-nitrophenyl)ethyl ester. The next step involves the reduction of the nitro group to an amine group, followed by the formation of an imine. This imine is then reduced to form the isoquinoline ring. Finally, the oxane ring is formed through the reaction of the isoquinoline ring with glyoxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(11-5-8-21-9-6-11)17-7-4-13-12(10-17)2-1-3-14(13)16(19)20/h1-3,11H,4-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSSZECXLYGHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)
![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)


![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)


![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)

![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)